molecular formula C12H17FO2 B7998287 (3-Fluoro-4-(pentyloxy)phenyl)methanol

(3-Fluoro-4-(pentyloxy)phenyl)methanol

Cat. No.: B7998287
M. Wt: 212.26 g/mol
InChI Key: BVHVQEAYVRZFRH-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(pentyloxy)phenyl)methanol is an organic compound with the molecular formula C12H17FO2 It is characterized by a phenyl ring substituted with a fluoro group at the third position and a pentyloxy group at the fourth position, along with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(pentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 1-bromopentane.

    Etherification Reaction: The 3-fluorophenol undergoes an etherification reaction with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-fluoro-4-pentyloxyphenol.

    Reduction Reaction: The 3-fluoro-4-pentyloxyphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(pentyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-4-(pentyloxy)benzaldehyde or 3-fluoro-4-(pentyloxy)benzoic acid.

    Reduction: Formation of 3-fluoro-4-(pentyloxy)cyclohexane.

    Substitution: Formation of 3-methoxy-4-(pentyloxy)phenylmethanol or 3-cyano-4-(pentyloxy)phenylmethanol.

Scientific Research Applications

(3-Fluoro-4-(pentyloxy)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pentyloxy group can influence its solubility and membrane permeability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

    (3-Fluoro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a pentyloxy group.

    (3-Fluoro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a pentyloxy group.

    (3-Fluoro-4-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness: (3-Fluoro-4-(pentyloxy)phenyl)methanol is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The combination of the fluoro and pentyloxy groups provides a distinct profile that can be advantageous in specific applications.

Properties

IUPAC Name

(3-fluoro-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHVQEAYVRZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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